molecular formula C8H18BrNO4 B605434 Aminooxy-PEG3-bromide CAS No. 1895922-73-2

Aminooxy-PEG3-bromide

Cat. No. B605434
CAS RN: 1895922-73-2
M. Wt: 272.14
InChI Key: UWCFCSQLYSKMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminooxy-PEG3-bromide is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular formula of this compound is C8H18BrNO4 . The molecular weight is 272.14 g/mol . The InChI is 1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2 and the canonical SMILES is C(COCCON)OCCOCCBr .


Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 272.14 g/mol . The exact mass is 271.04192 g/mol . The monoisotopic mass is 271.04192 g/mol . The topological polar surface area is 62.9 Ų . The heavy atom count is 14 .

Scientific Research Applications

Overview of PEGylation and its Alternatives

Poly(ethylene glycol) (PEG), including derivatives like Aminooxy-PEG3-bromide, is a prominent component used in bioconjugation and nanomedicine, primarily aimed at improving drug efficacy and prolonging circulation time in the bloodstream. The process of attaching PEG to molecules like proteins, peptides, or nanoparticles is termed PEGylation. However, despite the benefits, PEGylation has its limitations, notably PEG's immunogenicity, leading to the development of anti-PEG antibodies in some patients. These antibodies can neutralize the therapeutic effects of PEGylated drugs, resulting in accelerated blood clearance and potential hypersensitivity. This has prompted the exploration of PEG alternatives that maintain the benefits of PEGylation without its drawbacks. The quest for PEG alternatives is ongoing, with a focus on creating polymers that offer similar benefits in drug delivery and bioconjugation but without the associated immunogenicity of PEG (Thai Thanh Hoang Thi et al., 2020).

Advances in PEGylation and Alternative Polymers

Despite the known immunogenicity issues associated with PEG, it remains a gold standard in the pharmaceutical industry, especially in the realm of drug delivery systems and improving pharmacokinetics of therapeutic agents. PEGylation has significantly advanced the field of protein and peptide therapeutics by enhancing stability, reducing immunogenicity, and improving drug delivery efficacy. However, the non-degradability and immunogenicity of PEG have prompted researchers to develop alternative polymers. These alternatives, while in early development stages, show promise in addressing the limitations of PEG, although comprehensive in vivo testing is needed to validate these materials as viable replacements (Yizhi Qi & A. Chilkoti, 2015).

PEG and its Derivatives in Nanomedicine

PEGylation has been pivotal in enhancing the efficacy of nanomedicine, particularly in drug and gene delivery. PEGylated dendrimers, for instance, have demonstrated improved solubility for hydrophobic drugs and reduced systemic cytotoxicity. PEGylation has helped mitigate the inherent toxicity concerns associated with dendrimers and has paved the way for their potential translational applications in therapeutics. The conjugation of PEG to nanocarriers like dendrimers has opened new avenues for DNA transfection, siRNA delivery, tumor targeting, and enhancing the biopharmaceutical properties of drugs (Duy Luong et al., 2016).

PEG-GO in Tissue Engineering

The field of tissue engineering has also benefited from the functionalization of materials with PEG derivatives. Graphene oxide (GO), functionalized with PEG (PEG-GO), has been recognized for its superior solubility, stability, and biocompatibility. PEG-GO has shown promise in tissue engineering, particularly in supporting the attachment, proliferation, and differentiation of stem cells. Moreover, its antibacterial efficacy adds value in minimizing implant-associated infections, showcasing the multifaceted applications of PEG derivatives in biomedical engineering and regenerative medicine (Santanu Ghosh & K. Chatterjee, 2020).

Safety and Hazards

Aminooxy-PEG3-bromide should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be used only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . After handling, wash thoroughly and wash contaminated clothing before reuse . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Future Directions

The aminooxy PEG linkers, such as Aminooxy-PEG3-bromide, react with aldehydes and ketones to form stable oxime linkages . These linkages can be cleaved under acidic conditions . This suggests potential future directions in the development of new compounds and reactions.

Biochemical Analysis

Biochemical Properties

Aminooxy-PEG3-bromide is primarily used as a linker in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules through its aminooxy group, which can form oxime bonds with aldehydes. This interaction is essential for the selective degradation of target proteins via the ubiquitin-proteasome system . The compound’s PEG spacer enhances its solubility in aqueous media, making it suitable for various biochemical reactions .

Cellular Effects

This compound influences cellular processes by facilitating the targeted degradation of specific proteins. This targeted degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of a particular protein may lead to the downregulation of a signaling pathway, thereby altering cellular responses and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC linker. It binds to an E3 ubiquitin ligase and a target protein, bringing them into proximity. This proximity allows the ubiquitin ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome. This process effectively reduces the levels of the target protein within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively facilitates the degradation of target proteins without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including off-target protein degradation and potential cellular toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a pivotal role in tagging target proteins for degradation. This interaction influences metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches its target sites for effective protein degradation .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. For example, it may localize to the cytoplasm or nucleus, depending on the target protein and the cellular context .

properties

IUPAC Name

O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCFCSQLYSKMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)OCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177459
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1895922-73-2
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895922-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG3-bromide
Reactant of Route 2
Aminooxy-PEG3-bromide
Reactant of Route 3
Aminooxy-PEG3-bromide
Reactant of Route 4
Aminooxy-PEG3-bromide
Reactant of Route 5
Aminooxy-PEG3-bromide
Reactant of Route 6
Aminooxy-PEG3-bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.